This compound is classified under the category of PEG derivatives, specifically those that contain reactive functional groups such as bromoacetamido and azide. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 427.3 g/mol. It is commonly used in research settings, particularly for bioconjugation and drug delivery applications .
The synthesis of Bromoacetamido-PEG5-azide typically involves the reaction of PEG with bromoacetyl bromide and sodium azide. A common method includes:
This two-step synthesis can yield moderate to high purity products, often requiring purification steps such as extraction or chromatography to isolate the desired compound from by-products .
Bromoacetamido-PEG5-azide features a linear structure characterized by a central PEG chain flanked by a bromoacetamido group on one end and an azide group on the other. The presence of these functional groups allows for versatile reactivity:
The structural representation can be summarized as follows:
Where represents the hydrophilic PEG backbone, indicates the bromoacetamido moiety, and denotes the terminal azide .
Bromoacetamido-PEG5-azide participates in several important chemical reactions:
The mechanism of action for Bromoacetamido-PEG5-azide primarily revolves around its reactivity due to its functional groups:
Bromoacetamido-PEG5-azide exhibits several key physical and chemical properties:
These properties make it suitable for various applications in biochemical research.
Bromoacetamido-PEG5-azide has several significant scientific uses:
Bromoacetamido-PEG5-azide features a linear PEG core flanked by two distinct reactive handles: a bromoacetamido group (-NHCOCH₂Br) and a terminal azide (-N₃). The bromide serves as an electrophilic center for nucleophilic substitution with thiols or amines, forming stable thioether or amine linkages. The azide enables strain-promoted [3+2] cycloadditions with alkynes, DBCO, or BCN groups, yielding triazole conjugates under mild, bioorthogonal conditions. With the molecular formula C₁₄H₂₇BrN₄O₆, its 20-atom PEG spacer spans ~20.3 Å, optimizing distance between conjugated entities while maintaining solubility in aqueous buffers [3] [4] [7].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1415800-37-1 |
Molecular Formula | C₁₄H₂₇BrN₄O₆ |
Molecular Weight | 427.29 g/mol |
Exact Mass | 426.1114 Da |
Elemental Analysis | C, 39.35%; H, 6.37%; Br, 18.70%; N, 13.11%; O, 22.47% |
PEG Length | 5 ethylene oxide units (PEG5) |
Reactive Groups | Bromoacetamide, Azide |
Appearance | Colorless to light yellow viscous liquid |
Solubility | Soluble in DMSO, water, and polar organic solvents |
The bromoacetamido group’s reactivity stems from bromide’s role as a leaving group (bond dissociation energy: ~70 kcal/mol), facilitating Sᴺ2 reactions with nucleophiles like cysteine thiolates (second-order rate constant k₂ ~1–10 M⁻¹s⁻¹). Meanwhile, the azide’s resonance stabilization (-N=N⁺=N⁻) allows selective CuAAC (k₂ >1 M⁻¹s⁻¹) or SPAAC reactions without side reactions. This dual functionality operates orthogonally, enabling sequential conjugations [1] [4] [9].
The evolution of heterobifunctional PEG linkers parallels breakthroughs in bioconjugation chemistry. Early PEG derivatives (1970s–1990s) were primarily homobifunctional (e.g., di-succinimidyl esters), limiting site-specificity. The advent of heterobifunctional PEGs addressed this via asymmetric termini, with Bromoacetamido-PEG5-azide epitomizing this innovation. Its design integrates two key advancements:
Automation further accelerated adoption. Workshops like Iris Biotech’s 2023 symposium highlighted automated solid-phase peptide synthesizers that incorporate PEG-azide linkers, streamlining ADC production. Dr. Quibria Guthrie’s case studies demonstrated 85% yield improvements in peptide-PEG conjugates using such platforms [10].
PROTAC Synthesis
Bromoacetamido-PEG5-azide serves as a critical linker in proteolysis-targeting chimeras (PROTACs), which require precise spatial orientation between E3 ligase ligands and target protein binders. Its PEG5 spacer maintains a 15–25 Å distance, optimal for ternary complex formation. For example, conjugating VHL ligands (via azide-alkyne cycloaddition) to kinase inhibitors (via bromoalkylation) yielded PROTACs with DC₅₀ values <100 nM. The linker’s flexibility facilitates ubiquitin transfer, while its hydrophilicity counters the logP increase from hydrophobic warheads [3] [6].
Table 2: Bromoacetamido-PEG5-Azide in PROTAC Design
PROTAC Target | E3 Ligase | Conjugation Method | Degradation Efficiency (DC₅₀) |
---|---|---|---|
BTK | CRBN | CuAAC + alkylation | 50 nM |
EGFR | VHL | SPAAC + alkylation | 80 nM |
HDAC6 | IAP | CuAAC + alkylation | 200 nM |
Antibody-Drug Conjugates (ADCs) and Solubility Enhancement
In ADCs, the bromide anchors cytotoxic payloads to cysteine-engineered antibodies, while the azide permits "click" attachment of fluorescent dyes or peptides. The PEG5 spacer increases solubility by ~30-fold compared to non-PEGylated linkers, critical for payloads like tubulysin analogs (logP >5). CD Bioparticles reported 98% conjugate stability in serum after 72 hours using this linker, attributed to the non-cleavable triazole linkage formed via SPAAC [4] [7] [9].
Nanoparticle Functionalization
Gold nanoparticles functionalized via bromoacetamido-thiol adsorption and azide-alkyne "click" cycloadditions exhibit uniform surface coverage (CV <8%). The PEG5 layer reduces nonspecific binding by >60% in biosensors, while enabling oriented antibody immobilization for improved antigen capture [4] [9].
Table 3: Bioconjugation Methods Enabled by Bromoacetamido-PEG5-Azide
Application | Reaction 1 (Bromoacetamido) | Reaction 2 (Azide) | Key Advantage |
---|---|---|---|
ADC Payload Linking | Cysteine alkylation | CuAAC with dyes | Stability in serum |
PROTAC Assembly | Alkylation of inhibitors | SPAAC with E3 ligands | Optimal distance for ubiquitination |
Peptide-PEGylation | Amine alkylation | DBCO-mediated coupling | Reduced aggregation |
Nanoparticle Coating | Thiol adsorption on Au surface | Strain-promoted cycloaddition | Low fouling, high ligand density |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7